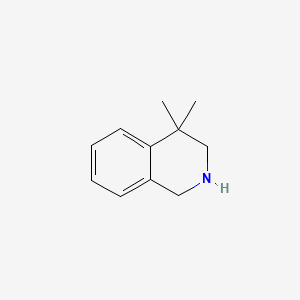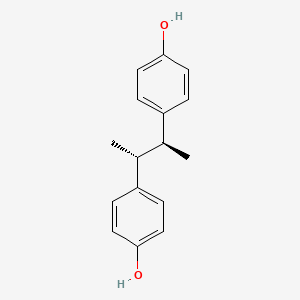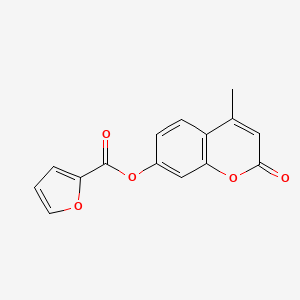
(4-Methyl-2-oxochromen-7-yl) furan-2-carboxylate
Overview
Description
“(4-Methyl-2-oxochromen-7-yl) furan-2-carboxylate” is a chemical compound with the linear formula C15H10O5 . It is also known as “FURAN-2-CARBOXYLIC ACID 4-METHYL-2-OXO-2H-CHROMEN-7-YL ESTER” and has a CAS Number of 87468-02-8 . This compound is a coumarin derivative and has been identified as an anticoronaviral agent .
Molecular Structure Analysis
The molecular weight of this compound is 270.244 . The compound’s structure and properties have been characterized using 1H NMR and 13C NMR .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 270.244 . More detailed properties such as melting point and NMR data have been reported .Scientific Research Applications
Synthesis and Chemical Properties :
- Chadwick, Chambers, Meakins, and Snowden (1973) discussed the synthesis of esters, including furan-2-carboxylate derivatives, providing insight into their chemical properties and potential reactions (Chadwick et al., 1973).
- Gabriele, Mancuso, Maltese, Veltri, and Salerno (2012) synthesized furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters, contributing to the understanding of the synthetic pathways and applications of furan carboxylates (Gabriele et al., 2012).
Pharmacological and Biological Activity :
- Phutdhawong, Inpang, Taechowisan, and Phutdhawong (2019) studied the biological activities of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and derivatives, focusing on their cytotoxicity against cancer cell lines, showcasing potential therapeutic applications (Phutdhawong et al., 2019).
Analytical and Spectral Studies :
- Patel (2020) explored the synthesis, characterization, and chelating properties of furan ring-containing organic ligands, including Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, highlighting their potential in analytical chemistry (Patel, 2020).
Mechanism of Action
properties
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c1-9-7-14(16)20-13-8-10(4-5-11(9)13)19-15(17)12-3-2-6-18-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAYNWNBGPUATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352517 | |
| Record name | 2-Furancarboxylic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-2-oxochromen-7-yl) furan-2-carboxylate | |
CAS RN |
87468-02-8 | |
| Record name | 2-Furancarboxylic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



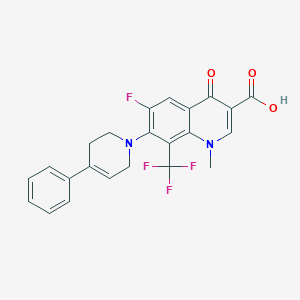
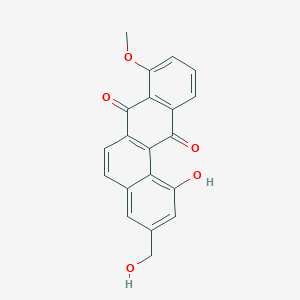

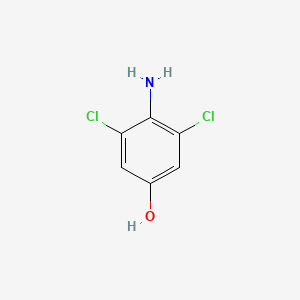
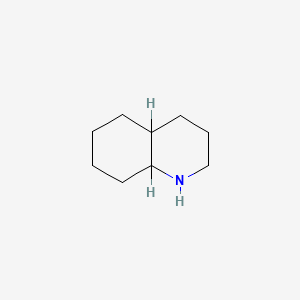
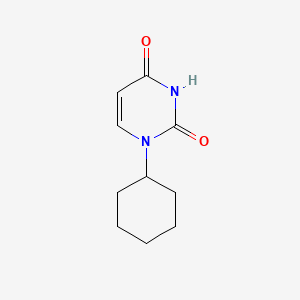




![11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid](/img/structure/B1201286.png)
